2-Isothiocyanato-1-methoxy-3-methylbenzene

Catalog No.
S15949067
CAS No.
78049-33-9
M.F
C9H9NOS
M. Wt
179.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isothiocyanato-1-methoxy-3-methylbenzene

CAS Number

78049-33-9

Product Name

2-Isothiocyanato-1-methoxy-3-methylbenzene

IUPAC Name

2-isothiocyanato-1-methoxy-3-methylbenzene

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

InChI

InChI=1S/C9H9NOS/c1-7-4-3-5-8(11-2)9(7)10-6-12/h3-5H,1-2H3

InChI Key

SGLUUBLHYCIIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)N=C=S

2-Isothiocyanato-1-methoxy-3-methylbenzene, also known by its Chemical Abstracts Service number 78049-33-9, is an organic compound characterized by the presence of isothiocyanate and methoxy functional groups on a benzene ring. Its molecular formula is C9H9NOSC_9H_9NOS and it has a molecular weight of approximately 179.24 g/mol. The structure features a methoxy group at the 1-position, a methyl group at the 3-position, and an isothiocyanate group at the 2-position of the benzene ring .

The compound's unique structure contributes to its chemical reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and agricultural science.

Typical of isothiocyanates, which are known for their high nucleophilicity. Common reactions include:

  • Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates.
  • Hydrolysis: In the presence of water, isothiocyanates can hydrolyze to form corresponding thioureas and carbonyl compounds.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes under appropriate conditions, leading to the formation of more complex cyclic structures .

Isothiocyanates, including 2-isothiocyanato-1-methoxy-3-methylbenzene, are noted for their potential biological activities. They have been studied for:

  • Anticancer Properties: Research indicates that isothiocyanates may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity: Some studies suggest that these compounds exhibit antimicrobial properties against bacteria and fungi.
  • Anti-inflammatory Effects: Isothiocyanates may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

The synthesis of 2-isothiocyanato-1-methoxy-3-methylbenzene can be achieved through various methods:

  • Direct Conversion from Precursors: The compound can be synthesized by reacting chlorinated aromatic compounds with thiourea or potassium thiocyanate under basic conditions.
  • Flow Chemistry Techniques: Recent advancements in flow chemistry have allowed for the rapid generation of isothiocyanates from easily prepared chloroximes, enhancing efficiency and yield .
  • Functional Group Transformation: Starting from methoxy-substituted phenols, the introduction of an isothiocyanate group can be accomplished through electrophilic substitution reactions.

2-Isothiocyanato-1-methoxy-3-methylbenzene has several applications across different fields:

  • Agricultural Chemistry: It may be used as a bioactive agent in pest control due to its insecticidal properties.
  • Pharmaceuticals: The compound's biological activities make it a candidate for drug development targeting cancer and inflammatory diseases.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Studies on the interactions of 2-isothiocyanato-1-methoxy-3-methylbenzene with biological targets are crucial for understanding its mechanisms of action. These interactions often involve binding to specific proteins or enzymes, influencing pathways related to cell growth, apoptosis, and inflammation. Research indicates that isothiocyanates can interact with phase II detoxifying enzymes, enhancing their activity and potentially leading to protective effects against carcinogens .

Several compounds share structural similarities with 2-isothiocyanato-1-methoxy-3-methylbenzene. Here are some notable examples:

Compound NameCAS NumberSimilarities
2-Isothiocyanato-1-methoxy-4-methylbenzene190774-56-2Similar structure with variations in substitution patterns
2-Iodo-1-methoxy-3-methylbenzene35387-94-1Contains iodine instead of an isothiocyanate group
Methyl Isothiocyanate556-61-6A simpler isothiocyanate without additional functional groups

Uniqueness

What sets 2-isothiocyanato-1-methoxy-3-methylbenzene apart from these compounds is its specific arrangement of functional groups which may impart unique biological activities and reactivity patterns not observed in its analogs. Its methoxy and methyl substitutions enhance lipophilicity and potentially alter pharmacokinetic properties compared to other similar compounds .

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

179.04048508 g/mol

Monoisotopic Mass

179.04048508 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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